Pamiparib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pamiparib and BRCA Mutations

Scientific research has focused on investigating the efficacy of pamiparib in patients with germline BRCA mutations. BRCA1 and BRCA2 are genes that play a vital role in DNA repair. Mutations in these genes can significantly increase the risk of developing certain types of cancer, including ovarian, breast, and pancreatic cancer.

Studies have shown promising results for pamiparib in treating ovarian cancer and breast cancer with BRCA mutations. For instance, a phase II clinical trial demonstrated that pamiparib monotherapy showed antitumor activity and an acceptable safety profile in patients with germline BRCA1/2-mutated ovarian cancer previously treated with several chemotherapy regimens []. Similar findings were observed in a phase II study investigating pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer harboring germline BRCA mutations [].

Pamiparib in Combination Therapies

Research is also exploring the potential of pamiparib in combination with other therapies. Combining pamiparib with other anti-cancer agents, such as immunotherapy drugs, is being investigated to potentially enhance the effectiveness of treatment and improve patient outcomes.

A phase I trial evaluated the safety and efficacy of pamiparib in combination with tislelizumab, an immunotherapy drug, in patients with advanced solid tumors. This study showed evidence of antitumor activity, particularly in patients with BRCA mutations, suggesting the potential of this combination strategy for further investigation [].

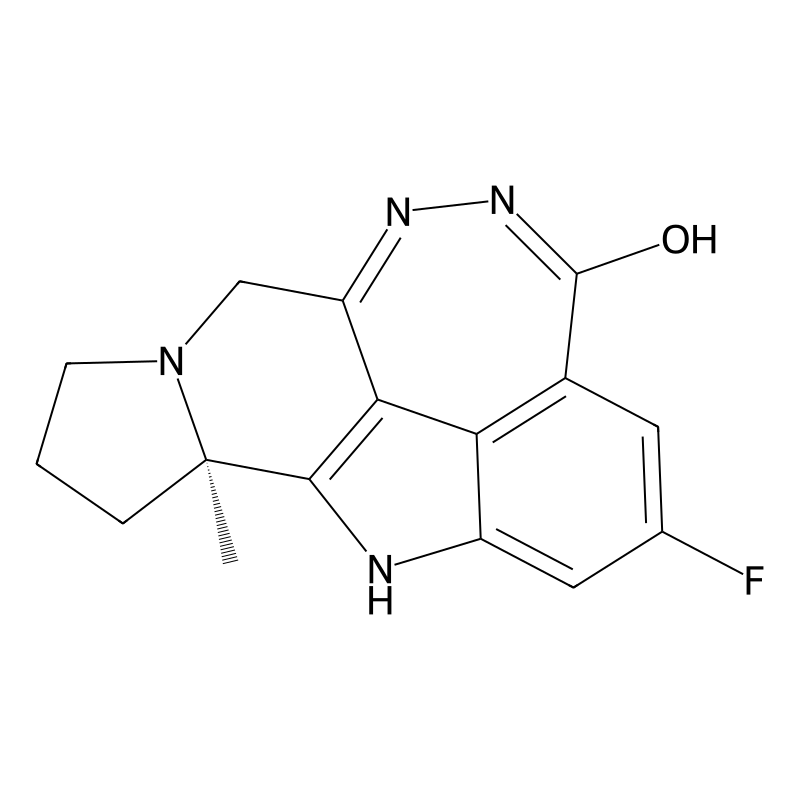

Pamiparib is a small molecule compound classified as a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2. It is primarily developed for therapeutic applications in oncology, particularly targeting cancers with deficiencies in DNA repair mechanisms, such as those associated with BRCA1 and BRCA2 mutations. The chemical formula for pamiparib is C₁₆H₁₅FN₄O, and its structure features a fluorinated aromatic system that contributes to its biological activity and selectivity against specific PARP isoforms .

Pamiparib acts by competitively binding to the active site of PARP enzymes, preventing them from repairing single-strand DNA breaks []. These breaks are constantly occurring in cells, and PARP normally repairs them efficiently. In cancer cells with BRCA mutations, however, the ability to repair double-strand DNA breaks (formed by combining two single-strand breaks) is compromised. When PARP is inhibited by Pamiparib, these single-strand breaks accumulate and become double-strand breaks, which cancer cells struggle to repair effectively. This ultimately leads to cell death through a process called synthetic lethality [].

Pamiparib acts by binding to the catalytic domains of poly (ADP-ribose) polymerase enzymes, inhibiting their activity in the base-excision repair pathway. This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately triggering cell death in cancerous cells. The compound's mechanism involves trapping PARP on damaged DNA, which generates double-strand breaks that require homologous recombination for repair, thus exploiting the vulnerabilities of cancer cells with defective DNA repair systems .

Pamiparib exhibits remarkable biological activity characterized by its low IC₅₀ values—1.3 nM for PARP1 and 0.92 nM for PARP2—indicating its potency as a PARP inhibitor . In cellular assays, pamiparib has demonstrated effective inhibition of intracellular PARP activity, particularly in models subjected to oxidative stress, such as hydrogen peroxide treatment. The compound's ability to trap PARP-DNA complexes further contributes to its cytotoxic effects in tumor cells .

The synthesis of pamiparib involves several steps, typically starting from readily available aromatic precursors. The process includes the introduction of a fluorine atom into the aromatic ring and the formation of the tetraazapentacyclic structure through cyclization reactions. Specific methodologies may include:

- N-alkylation: To introduce alkyl groups that enhance solubility and bioavailability.

- Fluorination: Utilizing fluorinating agents to achieve selective incorporation of fluorine into the aromatic system.

- Cyclization: Employing cyclization techniques to form the complex ring structure characteristic of pamiparib.

Detailed synthetic routes can be found in patent literature and research publications focusing on drug development .

Pamiparib is currently under investigation for its potential use in treating various cancers, particularly those with homologous recombination deficiencies. Clinical trials are assessing its efficacy in combination with other therapies, including chemotherapy and other targeted agents. Its application extends to:

- Ovarian cancer: Particularly in patients with BRCA mutations.

- Breast cancer: In cases where traditional therapies have failed.

- Other solid tumors: Where DNA repair pathways are compromised .

Interaction studies involving pamiparib have focused on its pharmacokinetics and potential drug-drug interactions. It has shown favorable properties regarding absorption and distribution, with studies indicating minimal interactions with common metabolic enzymes such as cytochrome P450 isoforms. This suggests a lower risk for significant drug interactions when administered alongside other medications .

Pamiparib shares structural and functional similarities with other PARP inhibitors, but it is distinguished by its selectivity and potency. Here are some comparable compounds:

| Compound Name | Selectivity | IC₅₀ (nM) | Unique Features |

|---|---|---|---|

| Olaparib | PARP1/2 | 5 | First approved PARP inhibitor; broader activity |

| Niraparib | PARP1/2 | 1 | Longer half-life; used in maintenance therapy |

| Talazoparib | PARP1/2 | 0.5 | Stronger DNA trapping ability |

| Rucaparib | PARP1/2 | 0.5 | Active against tumors with BRCA mutations |

Pamiparib's unique profile lies in its high selectivity for PARP1 and PARP2, which may lead to reduced side effects compared to broader-spectrum inhibitors like olaparib .

Pamiparib demonstrates exceptional selectivity as a poly(ADP-ribose) polymerase inhibitor, exhibiting potent and equipotent inhibition of both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 isoforms [7] [17]. The compound displays remarkable potency with inhibitory concentration 50 values of 1.3 nanomolar for poly(ADP-ribose) polymerase 1 and 0.92 nanomolar for poly(ADP-ribose) polymerase 2, indicating essentially equivalent binding affinity for both primary isoforms [7] [17] [20]. This equipotent inhibition profile distinguishes pamiparib from other poly(ADP-ribose) polymerase inhibitors that demonstrate varying degrees of isoform selectivity [8] [14].

The selectivity ratio between poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 for pamiparib ranges from 1.0 to 1.4, confirming its balanced inhibitory activity across both primary isoforms [7] [17]. In contrast to its potent activity against poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2, pamiparib exhibits significantly reduced activity against other poly(ADP-ribose) polymerase family members, with inhibitory concentration 50 values for poly(ADP-ribose) polymerase 3, tankyrase 1, and tankyrase 2 being 50 to 100-fold higher than those observed for the primary targets [17]. This selectivity profile confirms pamiparib as a highly specific poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 inhibitor with minimal off-target activity within the poly(ADP-ribose) polymerase family [17].

Table 1: Pamiparib Target Specificity and Binding Parameters

| Parameter | Pamiparib Value | Reference |

|---|---|---|

| Poly(ADP-ribose) Polymerase 1 Inhibitory Concentration 50 (nanomolar) | 0.92-1.3 | [7] [17] [20] [32] [33] |

| Poly(ADP-ribose) Polymerase 2 Inhibitory Concentration 50 (nanomolar) | 0.5-0.92 | [7] [17] [20] [32] [33] |

| Poly(ADP-ribose) Polymerase 1/Poly(ADP-ribose) Polymerase 2 Selectivity Ratio | ~1.0-1.4 (equipotent) | [7] [17] |

| Cellular Poly(ADP-ribosyl)ation Inhibitory Concentration 50 (nanomolar) | 0.2-0.24 | [17] [20] [32] |

| Poly(ADP-ribose) Polymerase-DNA Trapping Effective Concentration 50 (nanomolar) | 13 | [17] |

| Poly(ADP-ribose) Polymerase 3 Inhibitory Concentration 50 (nanomolar) | >50-100x higher | [17] |

| Tankyrase 1 Inhibitory Concentration 50 (nanomolar) | >50-100x higher | [17] |

| Tankyrase 2 Inhibitory Concentration 50 (nanomolar) | >50-100x higher | [17] |

The structural basis for pamiparib's dual poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 selectivity lies in the conservation of the nicotinamide adenine dinucleotide binding site architecture between these two isoforms [15] [17]. Both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 share similar catalytic domain structures, particularly within the adenosine diphosphate-ribosyltransferase subdomain where pamiparib binds [15] [18]. Crystal structural analysis of pamiparib bound to the poly(ADP-ribose) polymerase 1 catalytic domain reveals binding interactions similar to other poly(ADP-ribose) polymerase inhibitors, with the compound occupying the nicotinamide binding pocket and establishing key contacts with conserved active site residues [18] [20].

Catalytic Inhibition vs. Poly(ADP-ribose) Polymerase-DNA Complex Trapping Mechanisms

Pamiparib functions through a dual mechanism involving both catalytic inhibition and poly(ADP-ribose) polymerase-DNA complex trapping, with the latter contributing significantly to its cytotoxic potency [11] [17]. The compound demonstrates potent catalytic inhibition with inhibitory concentration 50 values of 0.2 to 0.24 nanomolar in cellular poly(ADP-ribosyl)ation assays, effectively blocking the enzymatic synthesis of poly(ADP-ribose) polymers [17] [20] [32]. However, the trapping mechanism represents an equally important component of pamiparib's anti-tumor activity, with an effective concentration 50 of 13 nanomolar for poly(ADP-ribose) polymerase-DNA complex stabilization [17].

The catalytic inhibition mechanism operates through competitive inhibition at the nicotinamide adenine dinucleotide binding site, preventing the binding of the natural substrate required for poly(ADP-ribose) synthesis [15] [16]. When poly(ADP-ribose) polymerase 1 or poly(ADP-ribose) polymerase 2 bind to DNA damage sites, they normally undergo conformational activation that enhances their catalytic activity [13] [24]. Pamiparib binding to the catalytic domain blocks this enzymatic function, preventing the synthesis of poly(ADP-ribose) chains that would normally facilitate enzyme release from DNA [11] [15].

The trapping mechanism involves allosteric stabilization of poly(ADP-ribose) polymerase-DNA complexes beyond simple catalytic inhibition [11] [24]. Research demonstrates that poly(ADP-ribose) polymerase inhibitors differ markedly in their capacity to trap poly(ADP-ribose) polymerase enzymes on DNA, with pamiparib exhibiting strong trapping potency [11] [17]. The trapped poly(ADP-ribose) polymerase-DNA complexes are more cytotoxic than unrepaired single-strand DNA breaks caused by catalytic inhibition alone, indicating that the trapping mechanism represents a distinct and important component of pamiparib's mechanism of action [11].

Table 2: Pamiparib Binding Mechanisms and Structural Determinants

| Binding Mechanism | Pamiparib Activity | Structural Basis | Reference |

|---|---|---|---|

| Catalytic Inhibition | Potent (Inhibitory Concentration 50: 0.9-1.3 nanomolar Poly(ADP-ribose) Polymerase 1/2) | Binding to adenosine diphosphate-ribosyltransferase catalytic domain | [17] [18] [20] |

| Poly(ADP-ribose) Polymerase-DNA Complex Trapping | Strong (Effective Concentration 50: 13 nanomolar) | Stabilization of Poly(ADP-ribose) Polymerase-DNA complexes | [11] [17] |

| Nicotinamide Adenine Dinucleotide Binding Site Competition | Competitive inhibition at nicotinamide adenine dinucleotide site | Occupancy of nicotinamide binding pocket | [15] [16] |

| Allosteric Modulation | Type I/II behavior (pro-retention effects) | Helix αF interactions in helical domain | [14] [16] [24] |

Biochemical studies using fluorescence anisotropy assays demonstrate that pamiparib stabilizes poly(ADP-ribose) polymerase 1-DNA complexes in a concentration-dependent manner, with the compound showing approximately 10-fold greater potency than some other poly(ADP-ribose) polymerase inhibitors in promoting poly(ADP-ribose) polymerase-DNA complex stability [11]. Time-course experiments reveal that pamiparib significantly slows the dissociation of poly(ADP-ribose) polymerase 1 from DNA following nicotinamide adenine dinucleotide addition, confirming its ability to trap the enzyme in a DNA-bound state [11].

Allosteric Modulation of DNA Repair Pathways

Pamiparib exerts complex allosteric effects on poly(ADP-ribose) polymerase function that extend beyond simple catalytic inhibition, influencing the conformational dynamics and DNA-binding behavior of both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 [14] [16] [24]. The compound demonstrates Type I and Type II allosteric behavior, characterized by pro-retention effects that enhance poly(ADP-ribose) polymerase stability on DNA damage sites [14] [24]. These allosteric effects involve conformational changes in the helical domain of poly(ADP-ribose) polymerase enzymes, particularly affecting the positioning and dynamics of helix αF [14] [16].

Hydrogen-deuterium exchange mass spectrometry studies reveal that pamiparib binding induces specific conformational changes in the poly(ADP-ribose) polymerase 1 helical domain, affecting the stability and dynamics of key structural elements [24]. The compound promotes destabilization of specific helical domain regions while stabilizing others, creating an allosteric cascade that travels approximately 40 Ångströms through the multi-domain poly(ADP-ribose) polymerase 1 molecule and culminates in increased DNA binding affinity [24]. This allosteric communication involves critical interdomain interfaces, including the zinc finger-WGR-helical domain interactions that are essential for poly(ADP-ribose) polymerase activation [25] [26].

The allosteric effects of pamiparib on poly(ADP-ribose) polymerase 2 differ from those observed with poly(ADP-ribose) polymerase 1, reflecting structural differences between the two isoforms [14] [16]. Studies using surface plasmon resonance demonstrate that pamiparib acts as a Type I inhibitor for poly(ADP-ribose) polymerase 2, increasing DNA binding affinity and promoting retention on DNA [16]. The differential allosteric behavior between poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 is attributed to differences in helix αF positioning within the helical domain, which serves as a sensor for compounds bound to the catalytic site [16].

Single-molecule studies provide detailed insights into the allosteric mechanism, revealing a two-step process governing poly(ADP-ribose) polymerase 1-DNA retention by poly(ADP-ribose) polymerase inhibitors [25]. The primary step involves catalytic inhibition that prevents poly(ADP-ribose) synthesis and subsequent enzyme release, while the secondary step involves allosteric modulation that directly affects DNA binding affinity [25]. Pamiparib demonstrates the ability to overcome certain poly(ADP-ribose) polymerase 1 mutations that weaken interdomain communication, suggesting that its allosteric effects can compensate for deficiencies in natural activation pathways [25].

The modulation of histone poly(ADP-ribosyl)ation factor 1 interactions represents another dimension of pamiparib's allosteric effects [8]. Histone poly(ADP-ribosyl)ation factor 1 conditionally affects poly(ADP-ribose) polymerase inhibitor binding to both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2, with depletion of this cofactor modestly improving pamiparib binding to poly(ADP-ribose) polymerase 2 by approximately 2-3 fold [8]. This interaction demonstrates the complex regulatory network that governs poly(ADP-ribose) polymerase function and inhibitor activity in cellular contexts [8].

Structural Determinants of Binding Affinity (e.g., Nicotinamide Adenine Dinucleotide Binding Site Interactions)

The structural determinants of pamiparib's binding affinity center on its interactions within the nicotinamide adenine dinucleotide binding site of the poly(ADP-ribose) polymerase catalytic domain [18] [20]. Crystal structure analysis of pamiparib bound to the poly(ADP-ribose) polymerase 1 catalytic domain reveals that the compound occupies the nicotinamide binding pocket, establishing key contacts with conserved active site residues [18] [20]. The compound's fused tetra-cyclic dihydrodiazepinoindolone scaffold positions critical functional groups for optimal interaction with the enzyme active site [20].

The nicotinamide adenine dinucleotide binding site architecture provides the structural framework for pamiparib's high-affinity binding [15] [18]. The binding pocket consists of conserved structural elements including the adenosine diphosphate-ribosyltransferase fold and the helical domain, which together create a well-defined cavity for substrate and inhibitor binding [15]. Pamiparib's molecular weight of 298.31 daltons and its specific three-dimensional conformation allow optimal fit within this binding site, contributing to its nanomolar potency [1] [20].

The zinc finger domains of poly(ADP-ribose) polymerase 1 contribute to the overall binding affinity through sequence-independent DNA recognition mechanisms [21] [27]. The zinc finger 1 and zinc finger 2 domains employ a bipartite binding mode that engages both the phosphate backbone and exposed nucleotide bases of DNA [21]. The phosphate backbone grip contacts continuous three-nucleotide segments of the DNA backbone, while the base stacking loop engages exposed nucleotide bases through hydrophobic interactions [21]. These structural interactions facilitate the formation of stable poly(ADP-ribose) polymerase-DNA complexes that are subsequently stabilized by pamiparib binding [21].

Table 3: Poly(ADP-ribose) Polymerase 1 vs Poly(ADP-ribose) Polymerase 2 Structural Differences and Pamiparib Selectivity

| Structural Feature | Poly(ADP-ribose) Polymerase 1 Characteristics | Poly(ADP-ribose) Polymerase 2 Characteristics | Pamiparib Selectivity Impact | Reference |

|---|---|---|---|---|

| Helical Domain αF Helix Position | Different orientation vs Poly(ADP-ribose) Polymerase 2 | Distinct αF positioning | Equipotent binding (no selectivity) | [14] [16] |

| Nicotinamide Adenine Dinucleotide Binding Site Architecture | Similar overall architecture to Poly(ADP-ribose) Polymerase 2 | Similar catalytic site to Poly(ADP-ribose) Polymerase 1 | Similar inhibition potency | [15] [17] |

| DNA Binding Affinity | Moderate affinity for DNA breaks | Higher affinity for 5'-phosphate breaks | Effective on both isoforms | [13] [16] |

| Allosteric Communication | Strong interdomain communication | Different allosteric pathways | Type I/II allosteric effects on both | [14] [24] [25] |

| Histone Poly(ADP-ribosyl)ation Factor 1 Interaction Influence | Modest improvement in binding | 2-3 fold binding enhancement | Enhanced Poly(ADP-ribose) Polymerase 2 binding when Histone Poly(ADP-ribosyl)ation Factor 1 depleted | [8] |

| Catalytic Domain Flexibility | Higher conformational dynamics | Different helical domain dynamics | Stabilizes both Poly(ADP-ribose) Polymerase 1/2-DNA complexes | [24] [26] |

| Zinc Finger Organization | Dual zinc finger 1/zinc finger 2 with distinct functions | Single WGR domain architecture | Engages both architectures effectively | [21] [27] |

The conformational activation mechanism involves allosteric communication between the DNA-binding domains and the catalytic site [24] [26]. When poly(ADP-ribose) polymerase 1 binds to DNA through its zinc finger domains, conformational changes propagate through the WGR domain to the catalytic domain, resulting in enhanced enzymatic activity [26] [27]. The aspartate 45 residue in zinc finger 1 plays a critical role in this interdomain communication, with mutations at this position abolishing poly(ADP-ribose) polymerase activation without preventing DNA binding [27]. This residue points away from the DNA-binding interface and is essential for transmitting the DNA-binding signal to the catalytic domain [27].